molecular formula C15H8F2N2O3 B11059628 3-(1,3-Benzodioxol-5-yl)-5-(2,6-difluorophenyl)-1,2,4-oxadiazole

3-(1,3-Benzodioxol-5-yl)-5-(2,6-difluorophenyl)-1,2,4-oxadiazole

Cat. No.: B11059628
M. Wt: 302.23 g/mol
InChI Key: ZAJRIWDVTCNNBC-UHFFFAOYSA-N
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Description

    3-(1,3-Benzodioxol-5-yl)-5-(2,6-difluorophenyl)-1,2,4-oxadiazole: , commonly referred to as BDDO , is a heterocyclic compound with the following chemical structure:

    BDDO\text{BDDO} BDDO

  • It contains a 1,3-benzodioxole ring fused with a 1,2,4-oxadiazole ring, and a difluorophenyl substituent.
  • BDDO exhibits interesting properties due to its unique combination of aromatic rings and heterocyclic moieties.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

    • BDDO has diverse applications:

        Chemistry: Used as a building block for more complex molecules.

        Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).

        Medicine: Research on BDDO derivatives for drug development.

        Industry: Limited industrial applications due to its specialized nature.

  • Mechanism of Action

    • BDDO’s mechanism of action depends on its specific application.
    • In drug development, BDDO derivatives may interact with specific molecular targets (e.g., enzymes, receptors) or modulate cellular pathways.
    • Further studies are needed to elucidate precise mechanisms.
  • Comparison with Similar Compounds

    • BDDO’s uniqueness lies in its fused heterocyclic rings and difluorophenyl substituent.
    • Similar Compounds:

        1,3-Benzodioxole: Lacks the oxadiazole ring.

        1,2,4-Oxadiazole: Lacks the benzodioxole moiety.

        Other Heterocycles: Pyrazoles, triazoles, etc.

    Properties

    Molecular Formula

    C15H8F2N2O3

    Molecular Weight

    302.23 g/mol

    IUPAC Name

    3-(1,3-benzodioxol-5-yl)-5-(2,6-difluorophenyl)-1,2,4-oxadiazole

    InChI

    InChI=1S/C15H8F2N2O3/c16-9-2-1-3-10(17)13(9)15-18-14(19-22-15)8-4-5-11-12(6-8)21-7-20-11/h1-6H,7H2

    InChI Key

    ZAJRIWDVTCNNBC-UHFFFAOYSA-N

    Canonical SMILES

    C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=C(C=CC=C4F)F

    Origin of Product

    United States

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